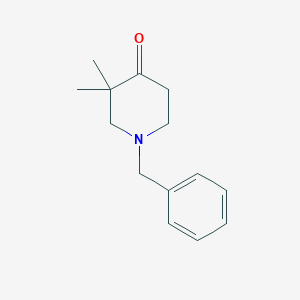

1-Benzyl-3,3-dimethylpiperidin-4-one

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-benzyl-3,3-dimethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQMBPQMCWGNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430788 | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173186-91-9 | |

| Record name | 1-Benzyl-3,3-dimethylpiperidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173186-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,3-dimethylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Benzyl-3,3-dimethylpiperidin-4-one

CAS Number: 173186-91-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic building block with potential applications in medicinal chemistry and drug development. This document details its chemical and physical properties, a proposed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a substituted piperidinone derivative. The presence of the benzyl group and the dimethyl substitution on the piperidine ring influences its steric and electronic properties, making it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 173186-91-9 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO | [1][2] |

| Molecular Weight | 217.31 g/mol | [1][2] |

| Monoisotopic Mass | 217.14667 Da | |

| Appearance | White to off-white solid | |

| Purity | ≥97% | |

| Storage | Store at 2-8°C, inert atmosphere |

Experimental Protocols

Proposed Synthesis of this compound:

Step 1: Synthesis of 3,3-dimethylpiperidin-4-one

A potential route to the key intermediate, 3,3-dimethylpiperidin-4-one, involves a multi-step synthesis starting from readily available commercial reagents. One possible approach is a modified Mannich-type reaction or a ring-closing metathesis strategy. For the purpose of this guide, we will outline a conceptual pathway.

Step 2: N-benzylation of 3,3-dimethylpiperidin-4-one

Materials:

-

3,3-dimethylpiperidin-4-one

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, the following data is predicted based on the analysis of its chemical structure and data from analogous compounds.

| Analysis | Predicted Data |

| ¹H NMR | * 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. * 3.60 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). * 2.60-2.80 ppm (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen and carbonyl group. * 1.10 ppm (s, 6H): Methyl protons at the C3 position. |

| ¹³C NMR | * ~210 ppm: Carbonyl carbon (C=O). * ~138 ppm: Quaternary aromatic carbon of the benzyl group. * ~129, 128, 127 ppm: Aromatic carbons of the benzyl group. * ~63 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph). * ~55-60 ppm: Methylene carbons on the piperidine ring. * ~45 ppm: Quaternary carbon at the C3 position. * ~25 ppm: Methyl carbons. |

| IR (Infrared) | * ~3050 cm⁻¹: Aromatic C-H stretch. * ~2950 cm⁻¹: Aliphatic C-H stretch. * ~1715 cm⁻¹: Carbonyl (C=O) stretch. * ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. * ~1100-1200 cm⁻¹: C-N stretch. |

| Mass Spec (MS) | * [M]+: m/z = 217.15 * [M+H]+: m/z = 218.15 * Major Fragments: m/z = 91 (tropylium ion from benzyl group), and fragments corresponding to the loss of methyl and carbonyl groups. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a fundamental process in organic chemistry. Below is a graphical representation of the proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide on the Chemical Properties of 1-Benzyl-3,3-dimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of the heterocyclic compound 1-Benzyl-3,3-dimethylpiperidin-4-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of its fundamental characteristics.

Core Chemical Properties

This compound, with the CAS number 173186-91-9, is a derivative of piperidin-4-one featuring a benzyl group attached to the nitrogen atom and two methyl groups at the C3 position. These structural features are anticipated to influence its chemical reactivity, lipophilicity, and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO | PubChem |

| Molecular Weight | 217.31 g/mol | PubChem |

| Monoisotopic Mass | 217.14667 Da | PubChem.[1] |

| CAS Number | 173186-91-9 | Parkway Scientific[2], ENAO Chemical Co., Ltd[3] |

| Appearance | White powder | ENAO Chemical Co., Ltd[3] |

| Predicted XLogP3 | 2.1 | Parkway Scientific[2], PubChemLite[1] |

| Hydrogen Bond Donor Count | 0 | Parkway Scientific[2] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | Parkway Scientific[2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, its synthesis can be inferred from general methods for preparing N-substituted 3,3-dialkyl-4-piperidones. A plausible synthetic route is illustrated below.

Caption: A potential synthetic pathway for this compound.

General Experimental Protocol (Hypothetical):

A common method for the synthesis of piperidin-4-one derivatives is the Mannich reaction.[4] For this compound, this would likely involve the condensation of benzylamine, formaldehyde, and 1,3-dimethylacetone.

Characterization:

The characterization of the final product would typically involve a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and signals corresponding to the piperidine ring protons, including a singlet for the gem-dimethyl groups.

-

¹³C NMR would display distinct resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring, including the quaternary carbon at the 3-position and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) would be expected in the region of 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present: the ketone, the tertiary amine, and the aromatic ring.

-

Ketone Carbonyl Group: This group is susceptible to nucleophilic attack, allowing for a variety of derivatizations such as the formation of oximes, hydrazones, and semicarbazones.[5] It can also undergo reduction to the corresponding alcohol.

-

Tertiary Amine: The nitrogen atom is basic and can be protonated to form a salt. It can also participate in N-debenzylation reactions under certain catalytic conditions.

-

Benzyl Group: The aromatic ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.

The compound should be stored at room temperature and protected from light and moisture.[3]

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the broader class of piperidin-4-one derivatives is known to exhibit a wide range of pharmacological activities. This suggests that the target compound could be a valuable scaffold for drug discovery.

Known Activities of Piperidin-4-one Derivatives:

-

Antimicrobial and Antifungal Activity: Various substituted piperidin-4-ones have demonstrated efficacy against a range of bacterial and fungal strains.[6]

-

Anticancer Activity: The piperidin-4-one nucleus is a common feature in compounds designed as potential antitumor agents.[4] For instance, N-substituted 3,5-diarylidenepiperidin-4-ones have shown potent antiproliferative activity.

-

Central Nervous System (CNS) Activity: Piperidine derivatives are well-represented in drugs targeting the CNS, including analgesics and antipsychotics. The piperidine moiety is a key pharmacophore in many CNS-active compounds.[6]

-

Cholinesterase Inhibition: Benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[7]

The gem-dimethyl substitution at the 3-position of the piperidine ring in this compound is a notable structural feature. This substitution pattern can have a significant impact on the molecule's conformation and its ability to bind to biological targets. Further research is warranted to explore the specific biological activities and potential signaling pathway modulation by this particular compound.

Caption: Overview of the diverse biological activities associated with the piperidin-4-one core structure.

Conclusion

This compound is a heterocyclic compound with a molecular structure that suggests potential for diverse chemical modifications and a range of biological activities. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a foundational understanding based on its structural components and the known properties of related piperidin-4-one derivatives. Further experimental investigation into its synthesis, characterization, and pharmacological properties is necessary to fully elucidate its potential in medicinal chemistry and drug development. This document serves as a starting point for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

- 1. PubChemLite - this compound (C14H19NO) [pubchemlite.lcsb.uni.lu]

- 2. 173186-91-9|1-Benzyl-3,3-dimethyl-piperidin-4-one: In Stock [parkwayscientific.com]

- 3. This compound, CasNo.173186-91-9 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and established synthetic pathway for 1-benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic ketone with potential applications as a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is based on the well-documented Dieckmann condensation route, which is widely used for the preparation of substituted 4-piperidones.

The synthesis of this compound is a multi-step process that begins with the formation of a diester intermediate through a double Michael addition, followed by an intramolecular cyclization to form the piperidone ring, and concluding with a hydrolysis and decarboxylation step. While specific literature for the 3,3-dimethyl derivative is scarce, the pathway is analogous to the extensively reported synthesis of 1-benzyl-3-methyl-4-piperidone.

Core Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

-

Double Michael Addition: Benzylamine is reacted with two equivalents of methyl methacrylate to form the key diester intermediate, N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine.

-

Dieckmann Condensation: The diester undergoes an intramolecular cyclization reaction in the presence of a strong base, such as sodium methoxide or sodium hydride, to yield the cyclic β-keto ester, 1-benzyl-3-methoxycarbonyl-3-methylpiperidin-4-one.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis and heat to remove the methoxycarbonyl group at the 3-position, affording the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the analogous 1-benzyl-3-methyl-4-piperidone, which can serve as a reference for the expected outcomes in the synthesis of the 3,3-dimethyl derivative.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Yield (%) | Reference |

| 1. Double Michael Addition | Benzylamine, Methyl Acrylate, Methyl Methacrylate | Methanol | 65 | 20 h | 84.56 | [1] |

| 2. Dieckmann Condensation | N-(2-methoxycarbonylethyl)-N-(2-methoxycarbonylisopropyl) benzylamine | Sodium Methoxide, Toluene | 85 | 5 h | - | [1] |

| 3. Hydrolysis & Decarboxylation | 1-Benzyl-3-methoxycarbonyl-3-methylpiperidin-4-one | 40% Sodium Hydroxide, Chloroform | Room Temperature | - | - | [1] |

| Overall Yield | - | - | - | - | 66.75 | [1] |

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of 1-benzyl-3-methyl-4-piperidone for the proposed synthesis of this compound.

Step 1: Synthesis of N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine (Double Michael Addition)

-

To a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add benzylamine (0.2 mol) and 50 mL of methanol.

-

Prepare a mixed solution of methyl methacrylate (0.4 mol) and 50 mL of methanol in the dropping funnel.

-

While stirring in an ice bath, slowly add the methyl methacrylate solution to the benzylamine solution.

-

After the addition is complete, allow the reaction mixture to return to room temperature and stir for an additional 30 minutes.

-

Heat the mixture to reflux in a 65°C oil bath and maintain for 20 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol and any unreacted methyl methacrylate by distillation under reduced pressure to obtain the crude diester.

Step 2: Synthesis of 1-Benzyl-3-methoxycarbonyl-3,3-dimethylpiperidin-4-one (Dieckmann Condensation)

-

In a dry 500 mL three-neck flask under a nitrogen atmosphere, add 70 mL of anhydrous methanol.

-

Carefully add sodium metal (0.28 mol) in small portions to the methanol.

-

After the sodium has completely reacted, evaporate the excess methanol under reduced pressure until a white, viscous residue of sodium methoxide is obtained.

-

Add 150 mL of anhydrous toluene to the flask and heat the oil bath to 85°C.

-

Dissolve the crude N-benzyl-bis(2-methoxycarbonyl-2-propyl)amine (0.2 mol) in 50 mL of anhydrous toluene and add it dropwise to the sodium methoxide suspension over a period of 1 hour with vigorous stirring.

-

After the addition is complete, continue to reflux the mixture for 5 hours.

-

Cool the reaction mixture to room temperature.

Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

To the cooled reaction mixture from Step 2, carefully add 100 mL of water.

-

Separate the aqueous layer and wash the organic layer with water (2 x 50 mL).

-

Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Heat the acidified aqueous solution to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the solution to room temperature and basify to pH 12 with a 40% sodium hydroxide solution.

-

Extract the aqueous layer with chloroform or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by distillation under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow from starting materials to the final product.

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-Benzyl-3,3-dimethylpiperidin-4-one

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of 1-Benzyl-3,3-dimethylpiperidin-4-one, a piperidine derivative of interest in medicinal chemistry and drug design. Due to the limited availability of experimental data in public databases, this guide combines predicted spectroscopic information with a detailed, plausible experimental protocol for its synthesis and characterization.

Compound Identity

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| CAS Number | 173186-91-9 |

Spectroscopic Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[1] This data is useful for the identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.15395 |

| [M+Na]⁺ | 240.13589 |

| [M-H]⁻ | 216.13939 |

| [M+NH₄]⁺ | 235.18049 |

| [M+K]⁺ | 256.10983 |

| [M]⁺ | 217.14612 |

The following tables outline the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra for this compound, based on the analysis of related N-benzylpiperidone structures. Spectra are typically recorded in CDCl₃.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 2.70 | Triplet | 2H | -CH₂-N- |

| ~ 2.50 | Triplet | 2H | -CH₂-C=O |

| ~ 1.10 | Singlet | 6H | Gem-dimethyl protons (2 x -CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 210 | Carbonyl carbon (C=O) |

| ~ 138 | Quaternary aromatic carbon (C-Ar) |

| ~ 129 | Aromatic carbons (CH-Ar) |

| ~ 128 | Aromatic carbons (CH-Ar) |

| ~ 127 | Aromatic carbons (CH-Ar) |

| ~ 63 | Benzylic carbon (-CH₂-Ph) |

| ~ 58 | Piperidine carbon (-CH₂-N-) |

| ~ 54 | Piperidine carbon (-CH₂-C=O) |

| ~ 45 | Quaternary piperidine carbon (C(CH₃)₂) |

| ~ 24 | Methyl carbons (-CH₃) |

The expected characteristic absorption bands in the IR spectrum of this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050-3030 | Aromatic C-H stretch |

| ~ 2970-2850 | Aliphatic C-H stretch |

| ~ 1715 | Ketone C=O stretch |

| ~ 1600, 1495, 1450 | Aromatic C=C stretch |

| ~ 1150-1100 | C-N stretch |

| ~ 740, 700 | Aromatic C-H bend (monosubstituted) |

Experimental Protocols

The following is a detailed, representative protocol for the synthesis and characterization of this compound, adapted from established methods for the N-alkylation of piperidone derivatives.

This procedure is based on the N-alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide.

Materials:

-

3,3-dimethylpiperidin-4-one hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 3,3-dimethylpiperidin-4-one hydrochloride (1.0 eq), add anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.5 eq) to the suspension.

-

To the stirring mixture, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

-

Maintain the reaction at reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

The purified product would be characterized by the following standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the ketone carbonyl.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to 1-Benzyl-3,3-dimethylpiperidin-4-one and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental evaluation of structural analogs based on the 1-benzyl-3,3-dimethylpiperidin-4-one core. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, ranging from neuroprotective to anticancer effects. This document details key findings, presents quantitative data in a structured format, outlines experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Structure and Pharmacological Significance

The this compound scaffold serves as a privileged structure in drug discovery. The piperidine ring, a common motif in many pharmaceuticals, combined with a benzyl group, offers a versatile platform for structural modifications. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities. Research has primarily focused on four key areas: cholinesterase inhibition for the potential treatment of Alzheimer's disease, anticancer and antimitotic activities, and N-type calcium channel blockade for neurological conditions.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs is typically achieved through multi-step reactions. A common strategy involves the Dieckmann condensation of N,N-bis(β-propionic acid methyl ester) benzylamine to form the piperidone ring, followed by hydrolysis and decarboxylation. Further modifications can be introduced at various positions of the benzyl and piperidine rings to explore structure-activity relationships.

Pharmacological Activities and Quantitative Data

The structural analogs of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present the available quantitative data in tabular format for ease of comparison.

Cholinesterase Inhibitory Activity

Several 1-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

| Compound ID | Modification from Core Structure | Target | IC50 (µM) | Reference |

| 9a | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | AChE | 3.14 ± 1.12 | [1] |

| 9m | 4-Chloro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | AChE | 0.21 ± 0.03 | [1] |

| 9j | 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | BChE | 3.71 ± 1.88 | [1] |

| 15b | Ortho-methyl substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | human AChE | 1.49 ± 0.43 | [1] |

| 15b | Ortho-methyl substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | human BChE | 1.33 ± 0.55 | [1] |

| 15j | 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | human AChE | 1.25 ± 0.48 | [1] |

| 15j | 4-Fluoro substitution on the benzyl ring of a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone | human BChE | 0.66 ± 0.22 | [1] |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | [2] |

| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 0.0012 | |

| 13e (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [3] |

| Compound 19 | 2-phenylacetate moiety with a fluorine atom at the para position | AChE | 5.10 ± 0.24 | [4] |

| Compound 21 | BuChE | 6.16 ± 0.29 | [4] |

Anticancer and Cytotoxic Activity

The anticancer potential of piperidine derivatives has been explored against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

| Compound ID | Modification from Core Structure | Cell Line | IC50 (µM) | Reference |

| 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HUH7 (Liver) | 10-20 | [5] |

| 5a | 1-(4-chlorobenzhydryl)piperazine derivative | HCT-116 (Colon) | 10-20 | [5] |

| 5a | 1-(4-chlorobenzhydryl)piperazine derivative | MCF7 (Breast) | 10-20 | [5] |

| CYT-Rx20 | β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [6] |

| CYT-Rx20 | β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [6] |

| A13 | Asymmetric dihydropyridine derivative | Raji, K562, Fen, HeLa | < 1 | [7] |

Antimitotic Activity

Certain N-benzyl piperidin-4-one derivatives have been shown to possess antimitotic activity, which is the ability to inhibit cell division (mitosis). This is a key mechanism for many anticancer drugs. The antimitotic activity is often assessed using the Allium cepa root tip assay, where the mitotic index (the ratio of dividing cells to the total number of cells) is measured.

| Compound | Concentration | Mitotic Index (%) | Inhibition (%) |

| N-Benzyl piperidin-4-one oxime | 200 µg/ml | 28 | 68 |

| N-Benzyl piperidin-4-one oxime | 400 µg/ml | 18 | 79 |

| N-Benzyl piperidin-4-one oxime | 600 µg/ml | 12 | 86 |

| Methotrexate (Standard) | 0.5 µg/ml | 10 | 88 |

Data adapted from a study on the antimitotic activity of N-benzyl piperidin-4-one oxime.[8][9]

N-type Calcium Channel Blocking Activity

Analogs of 1-benzyl-4-piperidinylaniline have been identified as blockers of neuronal N-type voltage-sensitive calcium channels.[10][11] These channels play a role in pain signaling, making their blockers potential analgesic agents.

| Compound Series | Assay | Activity | Reference |

| 4-piperidinylaniline analogs | IMR32 Assay | High Affinity | [10][11] |

| Piperidines | Perforated patch clamp on HEK cells | Inhibition constant of 120 µM (Haloperidol) | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of 1-Benzyl-4-piperidone

A general procedure for the synthesis of 1-benzyl-4-piperidone, a key intermediate, is as follows:

-

Preparation of N,N-bis(β-propionic acid methyl ester) benzylamine: Benzylamine is reacted with methyl acrylate in the presence of a suitable solvent like methanol.

-

Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium methoxide, in an inert solvent like toluene to induce intramolecular cyclization, forming the piperidone ring.

-

Hydrolysis and Decarboxylation: The β-keto ester obtained from the Dieckmann condensation is then hydrolyzed and decarboxylated by refluxing with an acid, such as hydrochloric acid, to yield 1-benzyl-4-piperidone.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.[1]

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE).

-

Procedure:

-

Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound solution at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[5]

Antimitotic Activity Assay (Allium cepa Root Tip Assay)

This assay is a simple and effective method for evaluating the antimitotic and cytotoxic potential of chemical compounds.[8][9]

-

Onion Bulb Preparation: Use healthy onion bulbs of uniform size. Suspend the bulbs in water to allow root growth.

-

Treatment: Once the roots reach a certain length (e.g., 2-3 cm), transfer the bulbs to solutions containing different concentrations of the test compound for a specific duration. A positive control (e.g., methotrexate) and a negative control (water) should be included.

-

Root Tip Fixation and Staining:

-

Cut the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

-

Hydrolyze the root tips in acid (e.g., 1N HCl).

-

Stain the root tips with a suitable stain (e.g., acetocarmine or orcein).

-

-

Microscopic Examination:

-

Prepare a squash of the root tip on a microscope slide.

-

Observe the cells under a microscope and count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells.

-

-

Data Analysis: Calculate the Mitotic Index (MI) using the formula: MI (%) = (Total number of dividing cells / Total number of cells observed) x 100 A decrease in the mitotic index compared to the negative control indicates antimitotic activity.

N-type Calcium Channel Blocking Assay (Patch-Clamp Electrophysiology)

Whole-cell patch-clamp is a gold-standard technique for studying ion channel activity.[12]

-

Cell Preparation: Use a cell line that expresses N-type calcium channels (e.g., human embryonic kidney (HEK) cells transfected with the channel subunits).

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Use an intracellular solution containing a cesium-based salt to block potassium channels and an extracellular solution containing the test compound.

-

Apply a voltage protocol to elicit calcium channel currents.

-

-

Data Acquisition and Analysis:

-

Record the calcium currents in the absence and presence of different concentrations of the test compound.

-

Measure the peak current amplitude at each concentration.

-

Construct a concentration-response curve and calculate the IC50 value for the channel blockade.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacological activities of this compound analogs.

Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine analogs on AChE.

Caption: Proposed anticancer mechanisms of 1-benzylpiperidine analogs involving cell cycle arrest and apoptosis.

Caption: Experimental workflow for the Allium cepa antimitotic assay.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents. The diverse biological activities, including cholinesterase inhibition, anticancer effects, and N-type calcium channel blockade, highlight the versatility of this chemical class. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

-

Synthesis of novel analogs: Exploring a wider range of substitutions on both the benzyl and piperidine rings to optimize potency and selectivity for specific targets.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

-

Pharmacokinetic and in vivo studies: Evaluating the drug-like properties and efficacy of the most promising compounds in animal models.

-

Structure-activity relationship (SAR) studies: Systematically investigating the relationship between chemical structure and biological activity to guide the rational design of new and improved analogs.

By leveraging the information provided in this technical guide, researchers can accelerate the discovery and development of novel therapeutics based on the this compound core structure.

References

- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Neuronal N-type calcium channel blockers: a series of 4-piperidinylaniline analogs with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. openread.academy [openread.academy]

- 12. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Benzylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This unique structural amalgam, featuring a basic piperidine ring coupled with a lipophilic benzyl group, facilitates critical interactions with a diverse array of biological targets.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the pharmacological profile of N-benzylpiperidine derivatives, with a focus on their quantitative activity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

I. Quantitative Pharmacological Data of N-Benzylpiperidine Derivatives

The therapeutic potential of N-benzylpiperidine derivatives has been extensively explored against a range of biological targets implicated in various disease states, most notably neurodegenerative disorders like Alzheimer's disease. The following tables summarize the quantitative data for several N-benzylpiperidine derivatives, highlighting their inhibitory potency against key enzymes and their binding affinity for specific transporters.

Table 1: Inhibitory Activity of N-Benzylpiperidine Derivatives against Cholinesterases (AChE and BChE)

| Compound | Target | IC50 (µM) | Source |

| d5 | AChE | 6.89 | [3] |

| d10 | AChE | 3.22 | [3] |

| 19 | AChE | 5.10 ± 0.24 | [4] |

| 19 | BuChE | 26.78 ± 0.81 | [4] |

| 7 | AChE | 28-41 | [4] |

| 8 | AChE | 28-41 | [4] |

| 9 | AChE | 28-41 | [4] |

| 10 | AChE | 28-41 | [4] |

| 4a | AChE | 2.08 ± 0.16 | [5] |

| 4a | BuChE | 7.41 ± 0.44 | [5] |

| 28 | AChE | 0.41 ± 1.25 | [6] |

| 20 | AChE | 5.94 ± 1.08 | [6] |

| 5 | AChE | 0.03 ± 0.07 | [6] |

| 15b | eeAChE | 0.39 ± 0.11 | [2] |

| 15j | eqBChE | 0.16 ± 0.04 | [2] |

| 15b | huAChE | 1.49 ± 0.43 | [2] |

| 15b | huBuChE | 1.33 ± 0.55 | [2] |

| 15j | huAChE | 1.25 ± 0.48 | [2] |

| 15j | huBuChE | 0.66 ± 0.22 | [2] |

| 9m | AChE | 0.21 ± 0.03 | [2] |

| 5d | AChE | 0.013 ± 0.0021 | [7] |

| 5a | AChE | 0.09 ± 0.002 | [7] |

| 5b | AChE | 0.63 ± 0.0002 | [7] |

eeAChE: Electric eel Acetylcholinesterase, eqBChE: Equine Butyrylcholinesterase, huAChE: Human Acetylcholinesterase, huBuChE: Human Butyrylcholinesterase

Table 2: Binding Affinity of N-Benzylpiperidine Derivatives for Serotonin Transporter (SERT)

| Compound | Target | Ki (µM) | Source |

| 12-16 | SERT | Low micromolar range | [8] |

| 21 | SERT | 25.5 ± 1.01 | [8] |

Table 3: Inhibitory Activity of N-Benzylpiperidine Derivatives against Other Targets

| Compound | Target | IC50 (nM) | Source |

| d5 | HDAC | 170 | [3] |

| d10 | HDAC | 450 | [3] |

| L55 | USP7 | 40.8 | [9] |

| L55 (LNCaP cells) | USP7 | 29.6 | [9] |

| L55 (RS4;11 cells) | USP7 | 41.6 | [9] |

| X20 | USP7 | 7.6 | [9] |

| X26 | USP7 | 8.2 | [9] |

| J21 | USP7 | 41.35 ± 2.16 | [10] |

HDAC: Histone Deacetylase, USP7: Ubiquitin-specific-processing protease 7

II. Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of pharmacological data and for the design of future studies. This section details the key protocols employed in the characterization of N-benzylpiperidine derivatives.

A. Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of N-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly determined using the spectrophotometric method developed by Ellman.[2][11][12]

Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[13][14]

Materials and Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)[11]

-

DTNB solution (10 mM in phosphate buffer)[11]

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)[11]

-

AChE or BChE solution (e.g., 1 U/mL in phosphate buffer)[11]

-

Test compounds (dissolved in a suitable solvent like DMSO)[11]

-

96-well clear, flat-bottom microplate[11]

-

Microplate reader capable of kinetic measurements at 412 nm[11]

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[11]

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent.[11]

-

Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.[11]

-

-

Pre-incubation: Add the buffer, enzyme, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[11][14]

-

Initiate Reaction: Add the substrate (ATCI or BTCI) to all wells to start the reaction.[11]

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes) using a microplate reader.[11][14]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[14]

-

Caption: General workflow for an AChE/BChE inhibition assay.

B. Serotonin Transporter (SERT) Radioligand Binding Assay

The affinity of N-benzylpiperidine derivatives for the serotonin transporter is typically determined through competitive radioligand binding assays.[1]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to SERT. The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.

Materials and Reagents:

-

Membrane preparation from cells expressing human SERT (e.g., HEK293 cells)[1]

-

Radioligand (e.g., [³H]-Paroxetine)[15]

-

Non-labeled SERT inhibitor for non-specific binding determination (e.g., Fluoxetine)[1]

-

Test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[1]

-

Wash Buffer (ice-cold assay buffer)[1]

-

Glass fiber filter plate[1]

-

Scintillation cocktail[1]

-

Liquid scintillation counter[1]

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds. Dilute the radioligand and the membrane preparation in the assay buffer.[1]

-

Incubation Setup (in a 96-well plate):

-

Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[16]

-

Filtration and Washing: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1][16]

-

Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.[1]

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.[1]

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.[1]

-

Caption: General workflow for a competitive radioligand binding assay.

C. Cell-Based Assay for BACE-1 Inhibition

The activity of N-benzylpiperidine derivatives as inhibitors of β-secretase 1 (BACE-1) can be evaluated in a cellular context to assess their efficacy in a more physiologically relevant environment.[17]

Principle: This assay measures the reduction of BACE-1 cleavage products, such as soluble amyloid precursor protein beta (sAPPβ) or amyloid-beta (Aβ) peptides, in the conditioned medium of cells overexpressing amyloid precursor protein (APP) after treatment with a test compound.[17][18]

Materials and Reagents:

-

Cell line overexpressing human APP (e.g., HEK293-APP)[18]

-

Cell culture medium and supplements

-

Test compounds

-

ELISA kit for the detection of sAPPβ or Aβ40/42[17]

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.[17]

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for APP processing and secretion of cleavage products.[17]

-

Sample Collection: Collect the conditioned medium from each well.

-

Quantification of BACE-1 Products: Measure the concentration of sAPPβ or Aβ peptides in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.[17]

-

Data Analysis:

-

Generate a standard curve from the ELISA data.

-

Calculate the concentration of the BACE-1 cleavage product in each sample.

-

Determine the percentage of reduction in the cleavage product for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.[17]

-

Caption: General workflow for a cell-based BACE-1 inhibition assay.

III. Signaling Pathways and Mechanisms of Action

N-benzylpiperidine derivatives exert their pharmacological effects by modulating specific signaling pathways. Their ability to engage in cation-π interactions with aromatic residues in protein binding sites is a key feature contributing to their affinity and efficacy.[1]

A. Cholinergic Signaling Pathway

In the context of Alzheimer's disease, the primary mechanism of action for many N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE).

Mechanism: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these derivatives increase the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

Caption: Modulation of cholinergic signaling by AChE inhibitors.

B. Serotonergic Signaling Pathway

Certain N-benzylpiperidine derivatives also target the serotonin transporter (SERT), a key regulator of serotonergic neurotransmission.

Mechanism: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, these compounds increase the synaptic concentration of serotonin, leading to enhanced serotonergic signaling. This mechanism is the basis for the action of many antidepressant drugs.

Caption: Modulation of serotonergic signaling by SERT inhibitors.

IV. Conclusion

The N-benzylpiperidine scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its structural and chemical tractability allows for the creation of potent and selective modulators of a wide range of biological targets. The data and protocols presented in this guide underscore the significant research efforts dedicated to this class of compounds and provide a solid foundation for future investigations in this promising area of medicinal chemistry. The development of multi-target-directed ligands based on the N-benzylpiperidine core represents a particularly exciting frontier, offering the potential for more effective treatments for complex multifactorial diseases.[11][19]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-Benzylpiperidinol derivatives as USP7 inhibitors against Hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The N-Benzylpiperidine-4-one Scaffold: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-3,3-dimethylpiperidin-4-one core structure represents a significant "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating its versatility and importance in drug discovery.[1] While direct and extensive research on this compound is emerging, the broader class of N-benzylpiperidine-4-one derivatives has been extensively studied, revealing significant potential across several therapeutic areas. This technical guide consolidates the existing research on these derivatives to illuminate the potential applications, experimental approaches, and underlying mechanisms relevant to the this compound core.

Potential Research Applications

The N-benzylpiperidine moiety is a cornerstone in the design of various therapeutic agents due to its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[2] Research into its derivatives has primarily focused on neurodegenerative diseases, infectious diseases, and conditions related to oxidative stress.

Cholinesterase Inhibition for Alzheimer's Disease

A major thrust of research into N-benzylpiperidine derivatives lies in their capacity as cholinesterase inhibitors for the management of Alzheimer's disease (AD).[3][4] According to the cholinergic hypothesis, cognitive deficits in AD are linked to a decline in the neurotransmitter acetylcholine (ACh).[5] Inhibiting the enzymes responsible for ACh degradation—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy.[1][5]

Derivatives of the N-benzylpiperidine scaffold have shown potent inhibitory activity against both AChE and BChE.[4] The design of these inhibitors often leverages the piperidine ring's tertiary nitrogen, which can interact with the anionic site of cholinesterases, while the benzyl group can be modified to interact with other regions of the enzyme, such as the peripheral anionic site (PAS).[5][6] This dual interaction can lead to highly potent and selective inhibitors. Some derivatives have demonstrated efficacy in animal models, improving memory in scopolamine-induced cognitive impairment.[4]

Antimicrobial and Antifungal Agents

Several studies have explored the synthesis of N-benzylpiperidine-4-one derivatives as novel antimicrobial agents.[7] These compounds have been tested against a range of gram-positive and gram-negative bacteria, as well as various fungal strains.[7][8] The results indicate that the scaffold can be modified to produce compounds with a broad spectrum of activity, with some derivatives showing potent efficacy against Escherichia coli and Aspergillus niger.[7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant infections.

Antioxidant Properties

The N-benzylpiperidine scaffold has also been investigated as a basis for compounds with antioxidant properties.[4][9] Oxidative stress is implicated in a variety of diseases, including neurodegenerative disorders. Compounds that can scavenge free radicals may offer neuroprotective benefits.[10] Studies have shown that certain derivatives of this scaffold exhibit significant antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][9] This suggests a potential for developing multi-target ligands that combine cholinesterase inhibition with neuroprotective antioxidant effects for diseases like AD.[10]

Quantitative Data: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

The following tables summarize the in vitro inhibitory activities of various N-benzylpiperidine derivatives against cholinesterases from different sources. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity (IC₅₀, µM) of 1,3-dimethylbenzimidazolinone Derivatives Containing a Benzylpiperidine Moiety against Cholinesterases. [4]

| Compound | R | eeAChE IC₅₀ (µM) | eqBChE IC₅₀ (µM) |

| 15b | 4-Br | 0.39 ± 0.11 | 1.15 ± 0.24 |

| 15j | 4-Cl | 1.05 ± 0.32 | 0.16 ± 0.04 |

| Donepezil | - | 0.02 ± 0.01 | 3.51 ± 0.81 |

| Tacrine | - | 0.24 ± 0.05 | 0.06 ± 0.01 |

| eeAChE: electric eel acetylcholinesterase; eqBChE: equine butyrylcholinesterase. |

Table 2: Inhibitory Activity (IC₅₀, µM) of N-benzylpiperidine Carboxamide Derivatives against Acetylcholinesterase. [3]

| Compound | Structure | AChE IC₅₀ (µM) |

| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5.94 ± 1.08 |

| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 0.41 ± 1.25 |

| Donepezil | - | 0.05 ± 0.01 |

Table 3: Dual Inhibitory Activity (IC₅₀ or Kᵢ, µM) of 1-Benzylpiperidine Derivatives against Cholinesterases and Serotonin Transporter (h-SERT). [11][12]

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | h-SERT Kᵢ (µM) |

| 8 (1-(3-Fluorobenzyl)piperidine derivative) | 28.16 ± 1.15 | > 500 | > 100 |

| 9 (1-(3-Chlorobenzyl)piperidine derivative) | 35.48 ± 1.21 | > 500 | > 100 |

| 19 (1-Benzylpiperidine phenylacetate derivative) | 5.10 ± 0.24 | 26.78 ± 0.81 | 196.6 ± 11.34 |

| Galantamine | 1.19 ± 0.046 | 13.49 ± 0.52 | - |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds based on the this compound scaffold. The following are generalized protocols adapted from the literature.

General Synthesis of N-Benzylpiperidine-4-one Derivatives

This protocol describes a common method for the N-alkylation of a piperidone core.[13][14]

Materials:

-

Substituted 4-piperidone

-

Substituted benzyl bromide or benzyl chloride (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous methanol or N,N-dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, reflux condenser

Procedure:

-

Dissolve the substituted 4-piperidone in the chosen anhydrous solvent (e.g., methanol) in a reaction vessel.

-

Add the inorganic base (e.g., K₂CO₃) to the solution.

-

While stirring, add the substituted benzyl bromide/chloride to the mixture.

-

Heat the reaction mixture to reflux (e.g., 85 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction's progress using thin-layer chromatography (TLC).[4][14]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the standard method for determining AChE and BChE inhibitory activity.[4][5]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound solutions at various concentrations

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution

-

96-well microplate and microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).

-

Add the enzyme solution (AChE or BChE) to each well and incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular time intervals. The absorbance increases as the substrate is hydrolyzed, producing a yellow-colored product.

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Materials:

-

Test compound solutions

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

-

Standard antibiotics (positive control)

Procedure:

-

Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with standard antibiotic) and a negative control (microorganism with no compound).

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to act as a free radical scavenger.[4][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solutions at various concentrations

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

In a set of test tubes or a 96-well plate, mix the test compound solutions with the DPPH solution.

-

Prepare a control sample containing only methanol and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance (color change from purple to yellow).

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) for the test compound.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of key processes and relationships relevant to the study of this compound derivatives.

Caption: Generalized synthetic workflow for N-benzylpiperidine-4-one derivatives.

Caption: Action of a piperidine-based inhibitor in the cholinergic signaling pathway.

Caption: Experimental workflow for the biological screening of novel compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsi.org [ijpsi.org]

- 6. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Stereochemistry of 1-Benzyl-3,3-dimethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of 1-benzyl-3,3-dimethylpiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule in published literature, this guide draws upon established principles of conformational analysis of piperidin-4-ones and spectroscopic data from closely related analogs to provide a comprehensive overview.

Introduction

Substituted piperidin-4-ones are crucial scaffolds in the development of various therapeutic agents. Their three-dimensional structure, governed by the stereochemistry of the piperidine ring and its substituents, plays a pivotal role in their biological activity. This compound combines the conformational features of a piperidine ring with the steric and electronic influence of a benzyl group on the nitrogen atom and gem-dimethyl groups at the C3 position. Understanding the interplay of these structural features is essential for predicting its reactivity and interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for the preparation of N-substituted piperidin-4-ones. A common and effective approach is the Mannich-type cyclization reaction.

General Synthetic Pathway

A plausible synthetic route involves the condensation of benzylamine, formaldehyde (or a synthetic equivalent like paraformaldehyde), and a precursor to the acetone enolate bearing the gem-dimethyl group. A more direct approach would be the N-alkylation of 3,3-dimethylpiperidin-4-one with benzyl bromide.

Experimental Protocol (Illustrative)

The following is an illustrative protocol for the N-alkylation of 3,3-dimethylpiperidin-4-one, based on general procedures for similar reactions.

-

Materials: 3,3-dimethylpiperidin-4-one hydrochloride, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate (EtOAc), brine.

-

Procedure:

-

To a solution of 3,3-dimethylpiperidin-4-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Stereochemical and Conformational Analysis

The stereochemistry of this compound is primarily concerned with the conformation of the piperidine ring. Due to the presence of an sp²-hybridized carbonyl carbon at the C4 position, the ring is expected to exhibit a degree of flattening at this position. However, the overall conformation is predicted to be a chair form to minimize steric and torsional strain.

Conformational Equilibrium

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. For most substituted piperidin-4-ones, the chair conformation is significantly more stable. The introduction of the benzyl group on the nitrogen atom and the gem-dimethyl groups at C3 influences the conformational preference.

The benzyl group on the nitrogen can occupy either an axial or an equatorial position. Generally, bulky substituents on the nitrogen of a piperidine ring prefer the equatorial orientation to minimize 1,3-diaxial interactions. Therefore, the most stable conformation of this compound is expected to be a chair conformation with the benzyl group in an equatorial position. The gem-dimethyl groups at C3 will have one methyl group in an axial and one in an equatorial position.

Spectroscopic Data Analysis (Based on Analogs)

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2 (axial & equatorial) | 2.5 - 2.8 | m | Protons adjacent to the nitrogen. |

| H-5 (axial & equatorial) | 2.6 - 2.9 | m | Protons adjacent to the carbonyl group. |

| H-6 (axial & equatorial) | 2.4 - 2.7 | m | Protons adjacent to the nitrogen. |

| CH₃ (axial & equatorial) | 1.0 - 1.3 | s | Two singlets for the two methyl groups. |

| N-CH₂-Ph | 3.5 - 3.7 | s | Benzylic methylene protons. |

| Aromatic-H | 7.2 - 7.4 | m | Protons of the benzyl group. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C=O (C-4) | 208 - 212 |

| C-2 | 58 - 62 |

| C-3 | 40 - 45 |

| C-5 | 50 - 55 |

| C-6 | 58 - 62 |

| C(CH₃)₂ | 25 - 30 |

| N-CH₂-Ph | 62 - 65 |

| Aromatic-C | 127 - 138 |

Experimental Protocols for Stereochemical Analysis

To definitively determine the stereochemistry and conformation of this compound, a combination of spectroscopic and analytical techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to analyze include the chemical shifts of the ring protons and the coupling constants (J-values) between them. Large vicinal coupling constants (J ≈ 10-13 Hz) between adjacent axial protons are indicative of a chair conformation.

-

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum to identify all unique carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of ring protons.

-